molecular formula C11H10N2O B3051807 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde CAS No. 3614-77-5

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3051807
CAS No.: 3614-77-5
M. Wt: 186.21 g/mol
InChI Key: LLDGJLXKKIAYBN-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a pyridine moiety and an aldehyde group

Preparation Methods

The synthesis of 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with methylamine and an appropriate cyclizing agent can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic or electrophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

    1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one: This compound features a similar pyridine-pyrrole structure but with a ketone group instead of an aldehyde.

    5-Amino-pyrazoles: These compounds share the pyrrole ring but have an amino group, making them useful in different synthetic applications.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrrole-pyridine structure and are used in medicinal chemistry for their biological activity.

The uniqueness of this compound lies in its specific functional groups and the versatility they provide in synthetic and research applications.

Properties

IUPAC Name

1-methyl-5-pyridin-3-ylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-10(8-14)4-5-11(13)9-3-2-6-12-7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGJLXKKIAYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CN=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612830
Record name 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-77-5
Record name 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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